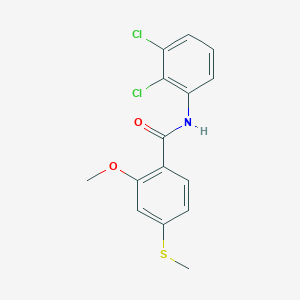![molecular formula C15H17ClF3NO B5884879 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAP belongs to the class of compounds known as opioid receptor antagonists, which have been extensively studied for their ability to block the effects of opioids in the body. In
Mecanismo De Acción
CTAP works by binding to and blocking the activity of the mu-opioid receptor in the body. This receptor is responsible for mediating the effects of opioids, such as pain relief and euphoria. By blocking this receptor, CTAP can reduce the effects of opioids and prevent addiction and dependence.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway and addiction. CTAP has also been shown to reduce the release of stress hormones such as cortisol, which could make it an effective treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CTAP for lab experiments is its specificity for the mu-opioid receptor. This makes it a useful tool for studying the effects of opioids in the body and developing new treatments for addiction and pain. However, one of the limitations of CTAP is its relatively short half-life in the body, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CTAP. One area of interest is in the development of new treatments for opioid addiction and dependence. CTAP has shown promise in animal models, and further research is needed to determine its efficacy in humans.
Another area of interest is in the development of new analgesic agents. CTAP has shown potential as an alternative to traditional opioid painkillers, and further research is needed to determine its safety and efficacy in humans.
Finally, CTAP has shown potential as a treatment for anxiety and depression. Further research is needed to determine its mechanism of action and its potential as a therapeutic agent in humans.
Conclusion
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide, or CTAP, is a promising compound that has gained significant attention in scientific research. Its potential as a therapeutic agent for opioid addiction, pain, and mental health disorders makes it an exciting area of research for the future. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can continue to explore the potential of CTAP as a therapeutic agent.
Métodos De Síntesis
The synthesis of CTAP involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclohexylacetic acid in the presence of a suitable coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure CTAP.
Aplicaciones Científicas De Investigación
CTAP has been extensively studied in scientific research for its potential as a therapeutic agent. One of the primary applications of CTAP is in the study of opioid addiction and dependence. CTAP has been shown to block the effects of opioids and reduce the symptoms of withdrawal in animal models. This makes it a promising candidate for the development of new treatments for opioid addiction.
CTAP has also been studied for its potential as an analgesic agent. It has been shown to block the effects of opioids on pain receptors in the body, which could make it an effective alternative to traditional opioid painkillers. In addition, CTAP has been studied for its potential as an antidepressant and anxiolytic agent, as it has been shown to modulate the release of certain neurotransmitters in the brain.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-13-7-6-11(9-12(13)15(17,18)19)20-14(21)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKOESAQAFNMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
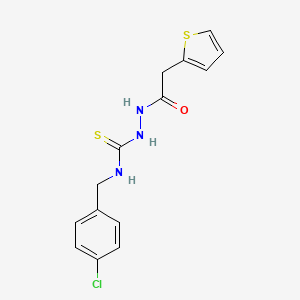
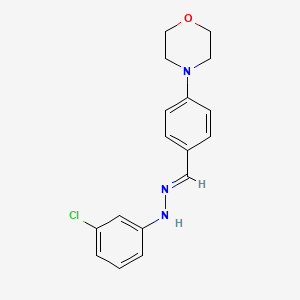
![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
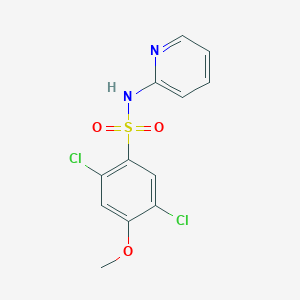
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
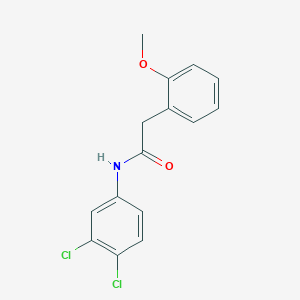

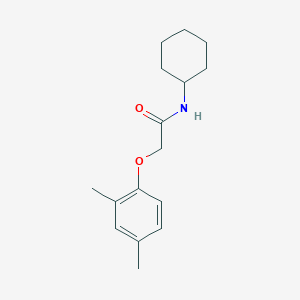
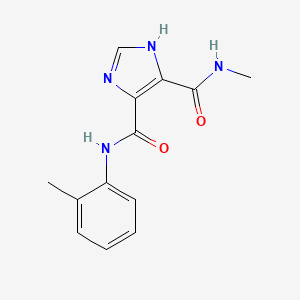
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
